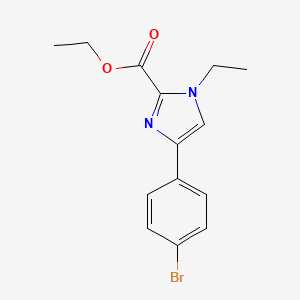
Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate typically involves the reaction of 4-bromobenzyl bromide with ethyl imidazole-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The imidazole ring can undergo oxidation reactions to form imidazole N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted imidazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include imidazole N-oxides.
Reduction Reactions: Products include the corresponding alcohols.
Scientific Research Applications
Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, the bromophenyl group can enhance the compound’s binding affinity to specific targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-1-ethylimidazole-2-carboxylate
- Ethyl 4-(4-fluorophenyl)-1-ethylimidazole-2-carboxylate
- Ethyl 4-(4-methylphenyl)-1-ethylimidazole-2-carboxylate
Uniqueness
Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets . Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C14H15BrN2O2 |
|---|---|
Molecular Weight |
323.18 g/mol |
IUPAC Name |
ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate |
InChI |
InChI=1S/C14H15BrN2O2/c1-3-17-9-12(10-5-7-11(15)8-6-10)16-13(17)14(18)19-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
BMDPKKNTTYVPQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1C(=O)OCC)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















